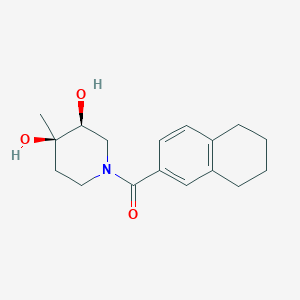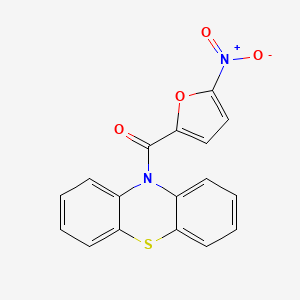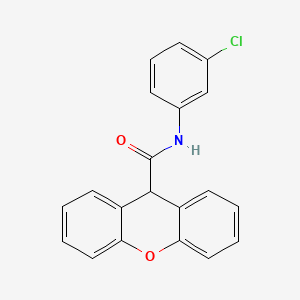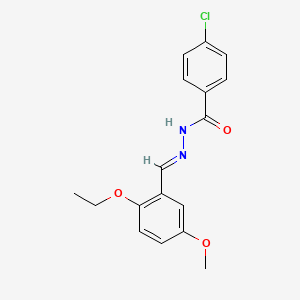
(3S*,4R*)-4-methyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylcarbonyl)piperidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds like "(3S*,4R*)-4-methyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylcarbonyl)piperidine-3,4-diol" often involves multi-step synthetic routes that can include dihydropyridine intermediates due to their beneficial scaffolds in pharmaceutical research. Sharma and Singh (2017) highlighted the transformation of 1,2- and 1,4-dihydropyridine (DHP) intermediates into drug molecules and natural products, emphasizing methods to achieve enantiopure DHPs, critical for compounds with specific stereochemistry (Sharma & Singh, 2017).
Molecular Structure Analysis
Understanding the molecular structure of "this compound" involves analyzing its stereochemistry and the arrangement of its molecular orbitals. Compounds like this often exhibit complex interactions due to their chiral centers and functional groups, affecting their physical and chemical properties.
Chemical Reactions and Properties
The reactivity and chemical behavior of such molecules are influenced by their functional groups and stereochemistry. Sikazwe et al. (2009) discussed the role of arylcycloalkylamines, including phenyl piperidines and piperazines, as pharmacophoric groups in antipsychotic agents, underlining the importance of specific substituents in enhancing the binding affinity and selectivity at D2-like receptors (Sikazwe et al., 2009).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application and handling of the compound. Research on similar structures, like naphthalene diimides, has shown that solubility and electronic properties can be systematically studied to understand the correlation between molecular structure and physical properties better, with implications for organic electronics and drug design (Chlebosz et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for undergoing specific reactions (e.g., oxidation, reduction, hydrolysis), are vital for the compound's application in synthetic chemistry and pharmaceuticals. The piperazine core, for instance, is instrumental in the development of molecules with significant antioxidant activity, suggesting that modifications to this core can enhance such properties (Begum et al., 2020).
Applications De Recherche Scientifique
Analogues for Oncology and Diagnostic Applications
The study by Abate et al. (2011) investigates analogues of σ receptor ligand PB28, which is known for its potential in therapeutic and diagnostic applications in oncology. The research aimed to design novel analogues with reduced lipophilicity by introducing polar functional groups. One of the chiral analogues, compound (-)-(S)-9, showed notable σ(2)-selective activity and minimal antiproliferative activity, making it a candidate for tumor cell entry without significant cytotoxic effects (Abate et al., 2011).
Receptor Affinity and Antiproliferative Activity
Berardi et al. (2005) explored the methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives to probe selective binding and activity at the sigma(1) receptor. The study found that certain derivatives exhibited high sigma(1) ligand potency and selectivity, suggesting potential utility in PET experiments and antiproliferative activity in glioma cells, indicating possible applications in tumor research and therapy (Berardi et al., 2005).
Sigma Receptor Ligands for Neurological Applications
Another study by Berardi et al. (1998) prepared derivatives of 3,3-dimethyl-N-[ω-(tetrahydronaphthalen-1-yl)alkyl]piperidine, investigating their affinity and selectivity for σ1 and σ2 receptors. The compounds showed nanomolar or subnanomolar IC50 values, with some being highly potent and selective σ1 or σ2 ligands, suggesting their potential in neurological studies and as tools for understanding σ receptor functions (Berardi et al., 1998).
Adrenergic Activity and Structural Analyses
Macchia et al. (2002) synthesized spirotetrahydronaphthalene analogues of sympathomimetic catecholamines, examining their α and β adrenergic properties. The study provides insights into the structural requirements for adrenergic receptor interaction, contributing to the development of compounds with potential adrenergic activity (Macchia et al., 2002).
Propriétés
IUPAC Name |
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(21)8-9-18(11-15(17)19)16(20)14-7-6-12-4-2-3-5-13(12)10-14/h6-7,10,15,19,21H,2-5,8-9,11H2,1H3/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBABVJWBXNDJG-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)C2=CC3=C(CCCC3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1O)C(=O)C2=CC3=C(CCCC3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4S*)-4-cyclopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5604126.png)
![4-chloro-N-[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B5604128.png)
![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5604129.png)
![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5604136.png)

![2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5604148.png)
![2-[(4-chlorobenzyl)thio]-4,6-dimethylquinazoline](/img/structure/B5604156.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)

![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)


![2-ethyl-8-[(3-methyl-6-oxo-1(6H)-pyridazinyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604204.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5604231.png)